molecular formula C16H15F3N4O2 B6901976 N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B6901976
M. Wt: 352.31 g/mol
InChI Key: DFLMGFQPWBTMLV-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes an oxazolo[5,4-d]pyrimidine core, a trifluoromethyl group, and a phenoxyethyl side chain

Properties

IUPAC Name

N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-10-13-14(20-9-21-15(13)25-22-10)23(2)7-8-24-12-5-3-11(4-6-12)16(17,18)19/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLMGFQPWBTMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N(C)CCOC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazolo[5,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.

    Attachment of the phenoxyethyl side chain: This can be done through nucleophilic substitution reactions, where the phenoxyethyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxazolo[5,4-d]pyrimidine core can interact with nucleic acids or other biomolecules. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidifen: An acaricide with a similar pyrimidine core but different substituents.

    Flupentiofenox: A trifluoroethyl thioether derivative with excellent bioactivity.

Uniqueness

N,3-dimethyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its combination of a trifluoromethyl group, an oxazolo[5,4-d]pyrimidine core, and a phenoxyethyl side chain. This combination of features is not commonly found in other compounds, making it a valuable molecule for various applications.

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